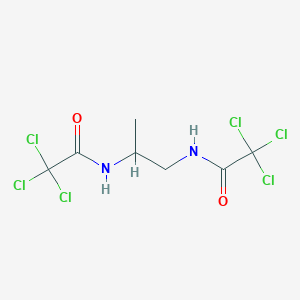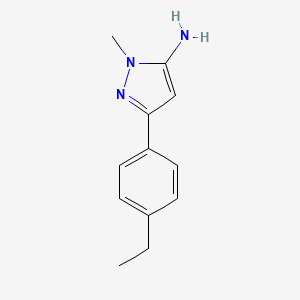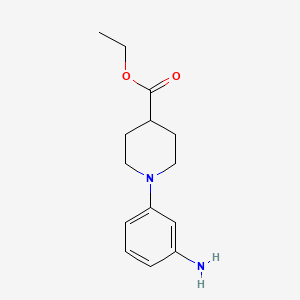
1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester is an organic compound that features a piperidine ring substituted with an amino group on the phenyl ring and an ethyl ester group on the carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution on the Phenyl Ring: The amino group is introduced onto the phenyl ring through nitration followed by reduction. The nitration can be achieved using nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas and a palladium catalyst.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester: Similar structure but with the amino group on the para position of the phenyl ring.
1-(3-Nitro-phenyl)-piperidine-4-carboxylic acid ethyl ester: Similar structure but with a nitro group instead of an amino group.
Uniqueness
1-(3-Amino-phenyl)-piperidine-4-carboxylic acid ethyl ester is unique due to the position of the amino group on the meta position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different pharmacological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
461719-90-4 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
ethyl 1-(3-aminophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-8-16(9-7-11)13-5-3-4-12(15)10-13/h3-5,10-11H,2,6-9,15H2,1H3 |
InChI-Schlüssel |
OVGSXCLWZBODGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
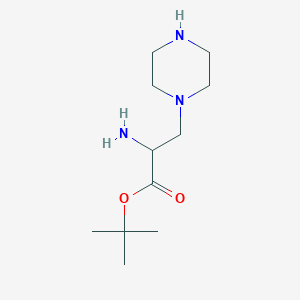
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)

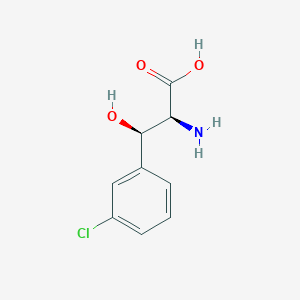
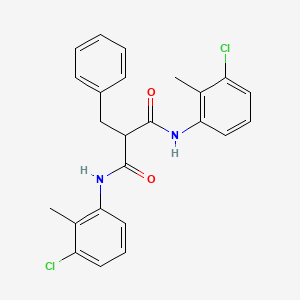
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)
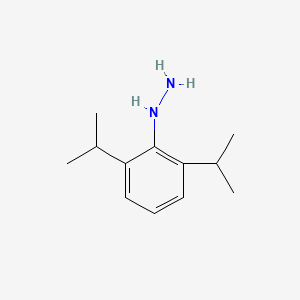
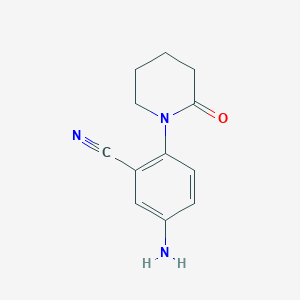
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
